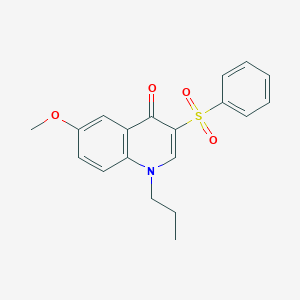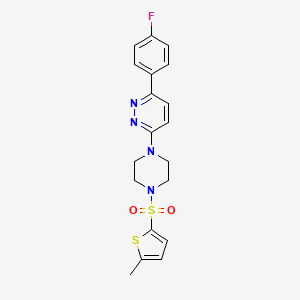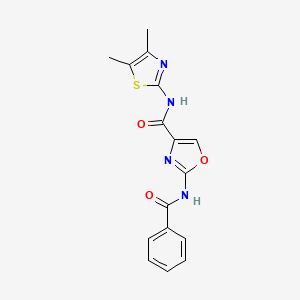
6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, is a quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are known for their strong fluorescence properties in various pH conditions. They have been widely studied for their potential applications in biomedical analysis, as well as their role in inhibiting biological processes such as tubulin polymerization, which is crucial for cell division and has implications in cancer treatment .
Synthesis Analysis
The synthesis of quinolone derivatives often involves multi-step chemical reactions. For instance, 6-methoxy-4-quinolone (6-MOQ) is an oxidation product derived from 5-methoxyindole-3-acetic acid . Another example is the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), which was synthesized from corresponding indanones and phenyl isothiocyanates in two steps . These methods demonstrate the complexity and versatility of quinolone synthesis, which can be tailored to produce compounds with specific properties and biological activities.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a quinolone core, which can be modified at various positions to yield compounds with different properties. For example, the presence of a methoxy group at the R(1) position and a methoxycarbonyl group at the R(2) position of the anilinoquinazoline framework was found to be essential for high cell growth inhibition activity . The structural modifications can significantly influence the biological activity and specificity of these compounds.
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, particularly as derivatization reagents for amines and alcohols in liquid chromatography. For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride reacts with amines and alcohols to give fluorescent amides and esters, respectively . These reactions are highly sensitive and can be used for the detection of these functional groups at very low concentrations, demonstrating the utility of quinolone derivatives in analytical chemistry.
Physical and Chemical Properties Analysis
Quinolone derivatives exhibit strong fluorescence with a large Stokes' shift in aqueous media, which is minimally affected by changes in pH, indicating their stability across a wide pH range . They are also stable against light and heat, with no degradation observed under conditions that would typically cause degradation of other compounds . The physical and chemical properties of quinolone derivatives make them suitable for various applications, including as fluorescent labeling reagents in biomedical analysis and as sensitive fluorescence derivatization reagents for chromatographic detection .
科学的研究の応用
Fluorescence Derivatization Reagent for Alcohols and Amines in Liquid Chromatography
6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, has been demonstrated to be a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent allows for the detection of alcohols with high sensitivity, utilizing fluorescence to identify and quantify these compounds after their conversion to fluorescent esters. Similarly, it has shown effectiveness as a derivatization reagent for primary amines, allowing their sensitive detection in liquid chromatography analyses through fluorescence. These applications highlight the compound's utility in analytical chemistry, particularly in the identification and quantification of biological and chemical samples where alcohols and amines are of interest (Yoshida et al., 1992); (Yoshida et al., 1993).
HDAC Inhibitors for Cancer Treatment
Research into 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, compounds structurally similar to 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, has revealed their potential as potent histone deacetylase (HDAC) inhibitors. These inhibitors have shown marked antiproliferative activity against PC-3 prostate cancer cells, highlighting a promising direction for the development of new cancer therapeutics. The ability of these compounds to suppress tumor growth in a xenograft tumor model further emphasizes their potential in cancer treatment, offering a basis for further exploration into 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one and related compounds for their antiproliferative and HDAC inhibitory activities (Liu et al., 2015).
Tubulin Polymerization Inhibition for Anticancer Activity
Methoxy-substituted 3-formyl-2-phenylindoles, closely related to the structure of 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, have been identified for their role in inhibiting tubulin polymerization. This action is a critical mechanism for their cytostatic activity against cancer cells, including human breast cancer lines. The comparison of their activities has provided insights into the structural requirements for inhibiting tubulin polymerization, a key pathway in the development of anticancer agents. The findings suggest that compounds structurally related to 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one may hold promise in the design of new anticancer therapies by targeting microtubule assembly (Gastpar et al., 1998).
作用機序
Target of Action
The primary targets of 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one are the glucagon-like-peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR) . These receptors play a crucial role in the regulation of glucose homeostasis .
Mode of Action
6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of this compound to an allosteric site on the receptor induces a conformational change in the receptor protein, which is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates an interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The activation of GLP-1R and GIPR by 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one leads to the release of insulin from beta cells in a glucose-dependent manner . This is part of the incretin effect, where the secretion of insulin is amplified during oral glucose intake .
Result of Action
The activation of GLP-1R and GIPR by 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one results in the release of insulin from beta cells . This can help regulate blood glucose levels, making it a potential treatment for diabetes .
特性
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-3-11-20-13-18(25(22,23)15-7-5-4-6-8-15)19(21)16-12-14(24-2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLRVUDUFMUVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)
![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)
![6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2520044.png)
![4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B2520046.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)



